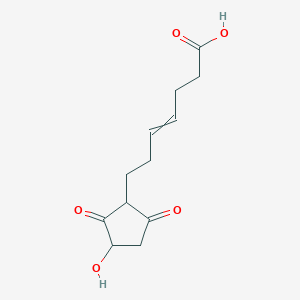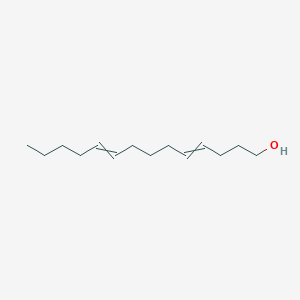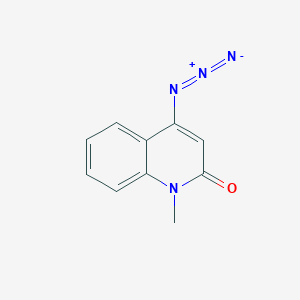![molecular formula C44H32N2O B14326191 N,N'-[Oxydi(4,1-phenylene)]bis(N-phenylnaphthalen-2-amine) CAS No. 105653-68-7](/img/structure/B14326191.png)
N,N'-[Oxydi(4,1-phenylene)]bis(N-phenylnaphthalen-2-amine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-[Oxydi(4,1-phenylene)]bis(N-phenylnaphthalen-2-amine) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central oxygen atom bridging two phenylene groups, each connected to a phenylnaphthalen-2-amine moiety. Its intricate structure makes it a subject of interest in organic chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Oxydi(4,1-phenylene)]bis(N-phenylnaphthalen-2-amine) typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution reaction, where a suitable naphthalen-2-amine derivative reacts with a bis(halophenyl) ether under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-[Oxydi(4,1-phenylene)]bis(N-phenylnaphthalen-2-amine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenyl or naphthyl groups are substituted with various functional groups using reagents like halogens or sulfonic acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-[Oxydi(4,1-phenylene)]bis(N-phenylnaphthalen-2-amine) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent in cancer treatment.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism by which N,N’-[Oxydi(4,1-phenylene)]bis(N-phenylnaphthalen-2-amine) exerts its effects is primarily through its interaction with specific molecular targets. In biological systems, it may interact with cellular proteins and enzymes, altering their function and leading to various biological responses. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action, particularly in catalysis and materials science applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-[Oxydi(4,1-phenylene)]bis(2-nitrobenzamide)
- N,N’-[Oxydi(4,1-phenylene)]bis(2-methylbenzamide)
- N,N’-[Oxydi(4,1-phenylene)]bis(2-diethylaminoacetamide)
Uniqueness
N,N’-[Oxydi(4,1-phenylene)]bis(N-phenylnaphthalen-2-amine) stands out due to its unique structural features, such as the presence of both phenylene and naphthalen-2-amine groups. This structural complexity imparts distinct photophysical and chemical properties, making it valuable in various advanced applications, particularly in materials science and biological research.
Eigenschaften
CAS-Nummer |
105653-68-7 |
|---|---|
Molekularformel |
C44H32N2O |
Molekulargewicht |
604.7 g/mol |
IUPAC-Name |
N-[4-[4-(N-naphthalen-2-ylanilino)phenoxy]phenyl]-N-phenylnaphthalen-2-amine |
InChI |
InChI=1S/C44H32N2O/c1-3-15-37(16-4-1)45(41-21-19-33-11-7-9-13-35(33)31-41)39-23-27-43(28-24-39)47-44-29-25-40(26-30-44)46(38-17-5-2-6-18-38)42-22-20-34-12-8-10-14-36(34)32-42/h1-32H |
InChI-Schlüssel |
UCBFUAIMDWOUGO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)OC3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC6=CC=CC=C6C=C5)C7=CC8=CC=CC=C8C=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



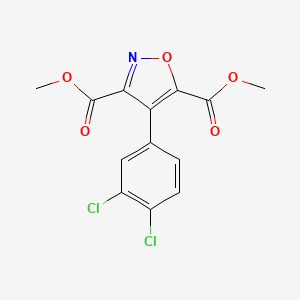
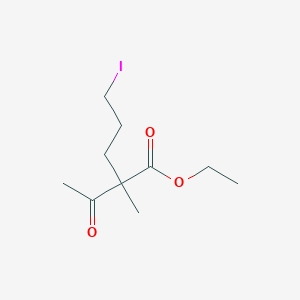

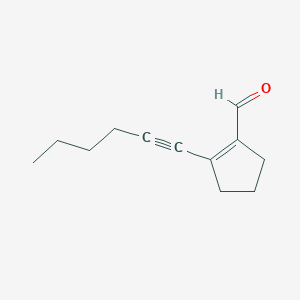
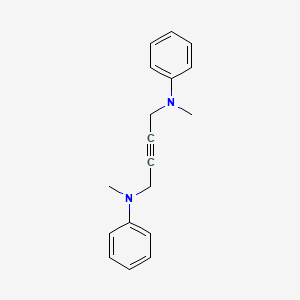

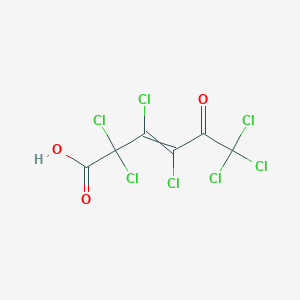
![Acetamide, N-[3-(sulfooxy)-9H-fluoren-2-yl]-](/img/structure/B14326161.png)

